3-Nitrophenanthrene
Overview
Description
3-Nitrophenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C14H9NO2. It is a derivative of phenanthrene, where a nitro group is attached to the third position of the phenanthrene ring. This compound is of significant interest due to its presence in environmental pollutants and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrophenanthrene can be synthesized through the nitration of phenanthrene. The process involves the reaction of phenanthrene with concentrated nitric acid in the presence of sulfuric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the 3-nitro derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where the nitro group can influence the reactivity and orientation of incoming substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Phenanthraquinone derivatives.
Reduction: 3-Aminophenanthrene.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
3-Nitrophenanthrene has several applications in scientific research:
Environmental Science: It is used as a marker for studying the presence and effects of polycyclic aromatic hydrocarbons in the environment, particularly in airborne particulate matter.
Toxicology: It is employed in the analysis of DNA adducts formed by nephrotoxic compounds, aiding in the study of toxicological impacts on biological systems.
Pharmacology: Research on its anti-inflammatory activities has shown potential therapeutic applications, particularly in the study of aristolochic acid analogues.
Mechanism of Action
The biological effects of 3-nitrophenanthrene are primarily mediated through its interaction with cellular components. The nitro group can undergo metabolic activation, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects. The compound’s mechanism of action involves the formation of DNA adducts, which can disrupt normal cellular processes and lead to toxicological outcomes.
Comparison with Similar Compounds
9-Nitrophenanthrene: Another nitro derivative of phenanthrene, differing in the position of the nitro group.
3-Nitrofluoranthene: A nitro derivative of fluoranthene, another polycyclic aromatic hydrocarbon.
1-Nitropyrene: A nitro derivative of pyrene, known for its mutagenic properties.
Comparison: 3-Nitrophenanthrene is unique due to its specific nitro group position, which influences its chemical reactivity and biological activity. Compared to 9-nitrophenanthrene, it may exhibit different reactivity patterns in substitution and reduction reactions. Its environmental and toxicological profiles also differ from those of 3-nitrofluoranthene and 1-nitropyrene, making it a distinct compound for study in various scientific fields.
Properties
IUPAC Name |
3-nitrophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRHWWUDRYJODK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075073 | |
Record name | Phenanthrene, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17024-19-0 | |
Record name | 3-Nitrophenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17024-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenanthrene, 3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017024190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17024-19-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenanthrene, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Nitrophenanthrene particularly relevant in air pollution studies?
A1: this compound is frequently identified as one of the most abundant nitro-PAHs in atmospheric particulate matter. Studies have detected it in various locations, including mixed industrial/semi-rural areas [], the Yangtze River Delta Region in China [], and even marine and continental background air []. Its presence in these diverse environments underscores the widespread nature of combustion-related pollution sources.
Q2: How do researchers typically quantify this compound in environmental samples?
A2: High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a commonly employed method for analyzing this compound in environmental matrices like soil and air particulate matter [, ]. This technique offers high sensitivity, allowing researchers to quantify this compound even at trace levels. For instance, one study achieved quantification limits as low as 16 ng kg−1 dry mass in soil samples [].
Q3: What are the potential sources contributing to this compound emissions?
A3: Research suggests that traffic emissions play a significant role in this compound presence in the environment []. Furthermore, diesel engine exhaust, particularly from vehicles equipped with diesel particulate filters (DPFs), has been identified as a source of this compound [, ]. While DPFs effectively reduce overall PAH emissions, studies show they can contribute to the formation of certain nitro-PAHs, including this compound, under specific engine operating conditions [, ]. This highlights the complex interplay between combustion processes, emission control technologies, and the generation of specific pollutants.
Q4: Why is there concern about the presence of this compound and other nitro-PAHs in the environment?
A4: Nitro-PAHs, including this compound, raise concern due to their potential mutagenicity and carcinogenicity []. These compounds are formed through the atmospheric transformation of PAHs, often through reactions with nitrogen oxides. Their presence in the environment, even at low concentrations, highlights potential risks to human health and emphasizes the need for continued monitoring and research into their sources and formation mechanisms.
Q5: Are there any specific challenges associated with analyzing this compound in complex environmental samples?
A5: Yes, analyzing this compound in complex matrices like soil or atmospheric particulate matter can be challenging. The presence of other organic compounds can interfere with the analysis, necessitating effective extraction and cleanup procedures to isolate the target compound. Researchers employ various techniques, including sonication with solvents like dichloromethane and derivatization methods like sodium borohydride reduction, to enhance extraction efficiency and improve analytical sensitivity []. Additionally, rigorous quality control measures are essential to ensure accurate and reliable quantification of this compound in these complex samples.
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